(4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1H-indol-5-yl)methanone
Description
Historical Development of Indole-Triazole-Piperazine Hybrid Compounds
The strategic integration of indole, triazole, and piperazine motifs emerged from two decades of rational drug design aimed at overcoming limitations in mono-pharmacophore therapies. Early work focused on indole-piperazine derivatives as serotonin receptor modulators, but the addition of triazole rings through click chemistry (post-2010) marked a paradigm shift. The 1,2,3-triazole moiety’s metabolic stability and hydrogen-bonding capacity addressed pharmacokinetic challenges observed in first-generation indole-piperazine analogs.
A pivotal advancement occurred with the development of molecular hybridization techniques, enabling systematic variation of substituents across all three pharmacophoric units. For example, Reddyrajula et al. (2024) demonstrated that N-1,2,3-triazolyl indole-piperazine derivatives exhibit 2-fold greater antitubercular potency (MIC 1.6 µg/mL) compared to pyrazinamide, while maintaining low cytotoxicity (IC~50~ >300 µg/mL). Parallel work in oncology by Lingaswamy et al. (2025) showed that triazole-linked indole-piperazines inhibit EGFR tyrosine kinase with IC~50~ values surpassing erlotinib in breast cancer models.
Significance in Modern Medicinal Chemistry
The compound’s architecture enables multipoint target engagement through:
- Indole nucleus : Facilitates π-π stacking with aromatic residues in enzymatic active sites (e.g., CYP121’s heme pocket)
- Triazole linker : Provides metabolic resistance to cytochrome P450 oxidation while maintaining conformational flexibility
- Piperazine tail : Enhances aqueous solubility and permits structural diversification through N-alkylation/acylation
This triad synergistically addresses the permeability-efficacy paradox common in CNS-targeted agents. For instance, the 3-fluoro-4-methoxyphenyl substituent optimizes blood-brain barrier penetration (predicted LogP 2.8±0.3) without compromising P-glycoprotein efflux ratios. Computational models indicate 89% oral bioavailability for derivatives bearing this substitution pattern.
Current Research Landscape
Recent investigations focus on three primary applications:
Antimicrobial Development
Hybrids demonstrate dual-target inhibition against Mycobacterium tuberculosis through:
| Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| InhA (enoyl-ACP reductase) | -9.2 ±0.3 | |
| CYP121 (cytochrome P450) | -8.7 ±0.4 |
Oncological Applications
Lead optimization efforts center on EGFR inhibition, with compound 7e from Lingaswamy et al. (2025) showing:
- 72% tumor growth inhibition in MCF-7 xenografts at 10 mg/kg
- Selectivity index >15 versus healthy MCF-10A cells
Neuropharmacological Potential
Structural analogs exhibit preliminary sigma-1 receptor binding (K~i~ 34 nM), suggesting possible applications in neurodegenerative disease modulation.
Ongoing structure-activity relationship (SAR) studies systematically vary:
- Indole substitution patterns (C5 vs C6 methoxy groups)
- Piperazine N-functionalization (methyl, acetyl, sulfonyl groups)
- Triazole ring electronics (electron-withdrawing vs donating substituents)
Properties
IUPAC Name |
[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-32-22-5-3-18(13-20(22)24)30-19(14-26-27-30)15-28-8-10-29(11-9-28)23(31)17-2-4-21-16(12-17)6-7-25-21/h2-7,12-14,25H,8-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKYGSBWFAHJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)NC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1H-indol-5-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound consists of a piperazine ring linked to an indole moiety and a triazole unit substituted with a 3-fluoro-4-methoxyphenyl group. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to be effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The incorporation of the 3-fluoro-4-methoxyphenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 15 µg/mL |
| Triazole Derivative B | S. aureus | 10 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines. In one study, a related triazole compound demonstrated an IC50 value of 12 µM against human breast cancer cells . The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell metabolism.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Enzyme inhibition |
| A549 (Lung) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Study on Anticancer Properties
A recent study published in Medicinal Chemistry explored the anticancer effects of similar triazole derivatives. The researchers synthesized a series of compounds and tested their efficacy against several cancer cell lines. The study found that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
Research on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of triazole compounds, revealing that those with halogen substitutions showed increased activity against resistant bacterial strains. The study suggested that the electronic effects of fluorine atoms could play a crucial role in enhancing antibacterial efficacy .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Receptor Modulation : The piperazine moiety may enhance binding affinity to various receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis.
- Membrane Disruption : The lipophilic nature of the phenyl group aids in disrupting microbial membranes, leading to cell lysis.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and tested against various bacterial strains, showing promising results. The introduction of substituents like the 3-fluoro-4-methoxyphenyl group enhances the activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL .
Antifungal Properties
In addition to antibacterial effects, triazole derivatives also demonstrate antifungal activity. The compound has shown effectiveness against fungi like Candida albicans and Aspergillus niger, with varying degrees of potency depending on the specific structural modifications made to the triazole ring .
Anticancer Applications
Recent studies have highlighted the potential of indole-based compounds in cancer therapy due to their ability to interact with multiple biological targets. The indole moiety in this compound is known for its role in inhibiting cancer cell proliferation. Research indicates that derivatives similar to (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1H-indol-5-yl)methanone can induce apoptosis in various cancer cell lines .
Neuropharmacological Effects
The piperazine component of the compound is associated with several neuropharmacological activities. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. The modification of piperazine with triazole and indole groups may enhance these effects, providing a pathway for developing new therapeutic agents for mental health disorders .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Jamkhandi et al. synthesized a series of triazole-coumarin conjugates and evaluated their antimicrobial activities against standard bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity comparable to traditional antibiotics .
Case Study 2: Anticancer Potential
In another investigation focused on indole derivatives, researchers found that compounds similar to this compound demonstrated potent cytotoxic effects against breast cancer cells, highlighting the therapeutic potential of indole-based compounds in oncology .
Comparison with Similar Compounds
Triazole Core Modifications
Piperazine Linker vs. Thiazole/Chromenone Moieties
- Piperazine in the target compound enhances solubility, as seen in ’s thiazole derivative, which requires dimethylformamide for crystallization .
- The indole-methanone group in the target compound may engage in π-stacking interactions, unlike the sulfonyl group in , which relies on hydrogen bonding .
Bioactivity Profiling (Inferred)
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing (4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazin-1-yl)(1H-indol-5-yl)methanone?
- Methodology : Multi-step synthesis involving Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the piperazine and indole moieties. Key reagents include sodium borohydride for reductions and trifluoroacetic acid for deprotection .
- Critical Parameters : Temperature control (<60°C) during triazole formation to avoid side products. Use of anhydrous conditions for coupling reactions to ensure high yields .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Spectroscopy : H/C NMR to confirm proton environments and substituent positions. IR spectroscopy for functional group validation (e.g., carbonyl at ~1650 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and intermolecular interactions. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., C–H···F, π–π stacking) .
Advanced Research Questions
Q. How can experimental design be optimized to assess the biological activity of this compound, particularly its interaction with neurological or oncological targets?
- Methodology :
- In Silico Screening : Molecular docking against serotonin receptors (5-HT) or kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities .
- In Vitro Assays : Competitive binding studies with H-labeled ligands (e.g., ketanserin for 5-HT) to determine IC values. Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., MCF-7) .
Q. How can researchers resolve contradictions in reported activity data for structurally analogous compounds?
- Case Study : Conflicting IC values for triazole-piperazine derivatives in kinase inhibition studies may arise from divergent assay conditions (e.g., ATP concentration differences).
- Resolution : Normalize data using reference inhibitors (e.g., staurosporine) and standardize assay protocols (e.g., fixed ATP at 10 µM) .
Q. What computational strategies are recommended to model the pharmacokinetic properties of this compound?
- ADME Prediction : Use SwissADME to estimate logP (lipophilicity) and blood-brain barrier penetration. Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers .
- Metabolism Studies : CYP450 interaction profiling via docking into CYP3A4 and CYP2D6 active sites. Identify potential metabolic hotspots (e.g., demethylation of methoxy groups) .
Q. How should researchers evaluate the compound’s selectivity and off-target effects in complex biological systems?
- Selectivity Profiling : Perform broad-panel screening against 50+ GPCRs, ion channels, and transporters (Eurofins Cerep).
- Off-Target Mitigation : Use structure-activity relationship (SAR) data to modify substituents (e.g., replacing 3-fluoro with chloro to reduce hERG channel binding) .
Q. What are the key considerations for designing stability studies under physiological conditions?
- Degradation Pathways : Monitor hydrolytic cleavage of the triazole ring at pH 7.4 via HPLC. Assess photostability under UV light (ICH Q1B guidelines).
- Formulation Strategies : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
